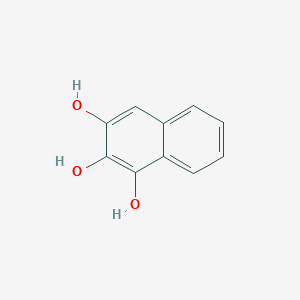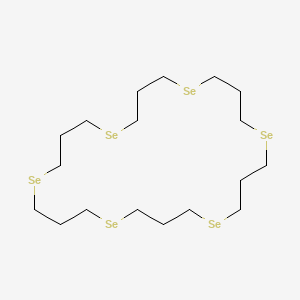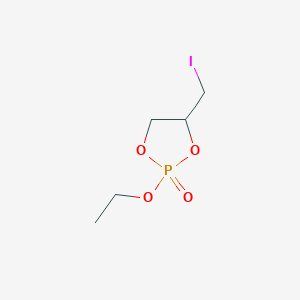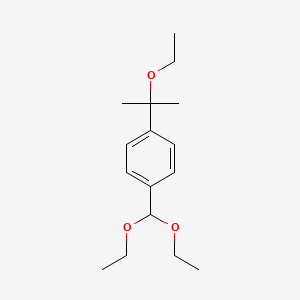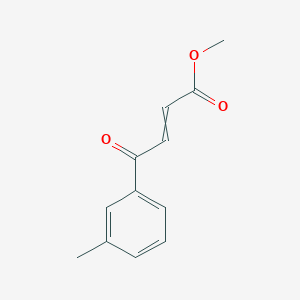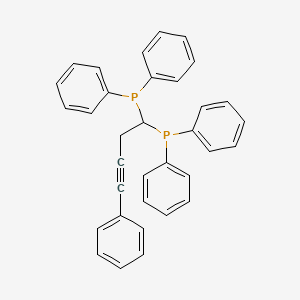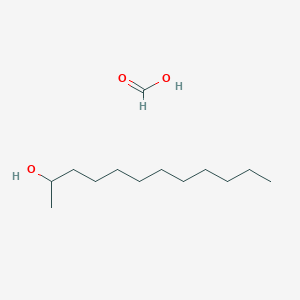
Dodecan-2-ol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecan-2-ol, also known as 2-dodecanol, is a secondary alcohol with the molecular formula C12H26O. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the molecular formula CH2O2. It is a colorless liquid with a pungent odor and is used in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecan-2-ol can be synthesized through the reduction of dodecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.
Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from methanol and carbon monoxide. The reaction is catalyzed by sulfuric acid and occurs at elevated temperatures and pressures.
Industrial Production Methods
Dodecan-2-ol is produced on an industrial scale through the hydrogenation of dodecanal, which is derived from the oxidation of dodecane. The process involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Formic acid is produced industrially by the hydrolysis of methyl formate in the presence of a strong acid catalyst. The process involves the reaction of methanol and carbon monoxide to form methyl formate, which is then hydrolyzed to formic acid and methanol.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Formic acid undergoes typical carboxylic acid reactions, including esterification, reduction, and oxidation. It can be reduced to methanol using reducing agents like lithium aluminum hydride and can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
Major Products Formed
Oxidation of Dodecan-2-ol: Produces dodecanone.
Reduction of Dodecan-2-ol: Produces dodecane.
Esterification of Formic Acid: Produces formate esters.
Reduction of Formic Acid: Produces methanol.
Oxidation of Formic Acid: Produces carbon dioxide and water.
Wissenschaftliche Forschungsanwendungen
Dodecan-2-ol is used in the synthesis of surfactants, lubricants, and pharmaceuticals. It is also used as a solvent and intermediate in organic synthesis. In biological research, it is used as a model compound to study the behavior of secondary alcohols.
Formic acid is used in various chemical processes, including the production of leather, textiles, and rubber. It is also used as a preservative and antibacterial agent in livestock feed. In scientific research, formic acid is used as a reagent in chemical synthesis and as a solvent in various analytical techniques.
Wirkmechanismus
Dodecan-2-ol exerts its effects through interactions with cellular membranes and proteins. It can disrupt membrane integrity and alter protein function, leading to changes in cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Formic acid exerts its effects through its ability to donate protons and participate in various chemical reactions. It can disrupt cellular processes by altering pH and interacting with cellular components. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecan-1-ol: A primary alcohol with similar properties and uses.
Dodecanal: An aldehyde derived from the oxidation of dodecan-2-ol.
Dodecanoic Acid: A carboxylic acid derived from the oxidation of dodecanal.
Methanol: A simple alcohol with similar chemical properties to formic acid.
Acetic Acid: A carboxylic acid with similar chemical properties to formic acid.
Uniqueness
Dodecan-2-ol is unique due to its secondary alcohol structure, which gives it different reactivity and properties compared to primary alcohols like dodecan-1-ol. Formic acid is unique due to its simple structure and ability to participate in various chemical reactions, making it a versatile reagent in chemical synthesis.
Eigenschaften
CAS-Nummer |
113366-24-8 |
|---|---|
Molekularformel |
C13H28O3 |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
dodecan-2-ol;formic acid |
InChI |
InChI=1S/C12H26O.CH2O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;2-1-3/h12-13H,3-11H2,1-2H3;1H,(H,2,3) |
InChI-Schlüssel |
GIEGOXFDFRHKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
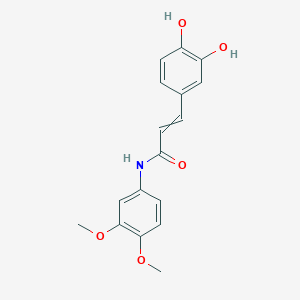

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
![1,1'-Sulfanediylbis[2,6-bis(bromomethyl)benzene]](/img/structure/B14305703.png)
